molecular formula C21H23N3O2 B2873400 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one CAS No. 899726-28-4

1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one

Cat. No. B2873400
CAS RN: 899726-28-4
M. Wt: 349.434
InChI Key: YOWDQPWLTJRVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one, also known as EPPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPAP is a pyrazinone derivative that has been synthesized and studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one is not fully understood, but it is believed to act as a modulator of dopamine receptors. 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been shown to increase the release of dopamine in the brain, which may contribute to its analgesic and antidepressant effects.
Biochemical and Physiological Effects
1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been shown to reduce pain and inflammation, as well as improve mood and cognitive function. 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has also been shown to have antipsychotic effects and may be useful in the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one is also relatively inexpensive compared to other compounds used in drug development.
One limitation of 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has not been extensively studied in humans, so its safety and efficacy are not well established.

Future Directions

There are several potential future directions for research on 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one. One area of interest is the development of 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one-based drugs for the treatment of pain and depression. Another area of interest is the study of 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one's effects on dopamine receptors, which may lead to the development of new treatments for Parkinson's disease and schizophrenia.
Conclusion
In conclusion, 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been extensively studied for its pharmacological properties, and its mechanism of action is believed to involve modulation of dopamine receptors. 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has several advantages for lab experiments, but its safety and efficacy in humans are not well established. There are several potential future directions for research on 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one, including the development of 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one-based drugs for the treatment of pain and depression.

Synthesis Methods

The synthesis of 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one involves the reaction of 4-ethoxybenzaldehyde with 3-phenylpropan-1-amine to form the corresponding imine intermediate. The imine intermediate is then reduced with sodium borohydride to yield the final product, 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one. The synthesis of 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been optimized to achieve high yields and purity.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug development. In medicinal chemistry, 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been shown to exhibit potent analgesic effects and has been studied as a potential alternative to opioid-based painkillers. 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has also been studied for its potential use as a treatment for depression and anxiety disorders.
In neuroscience, 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has been shown to modulate the activity of dopamine receptors and has been studied for its potential use in the treatment of Parkinson's disease. 1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one has also been shown to have antipsychotic effects and has been studied for its potential use in the treatment of schizophrenia.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-phenylpropylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-26-19-12-10-18(11-13-19)24-16-15-23-20(21(24)25)22-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,2,6,9,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWDQPWLTJRVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one

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